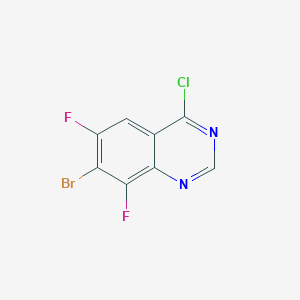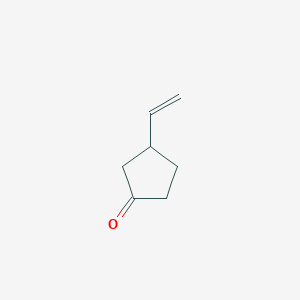
3-Ethenylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylcyclopentan-1-one is an organic compound with the molecular formula C7H10O It is a cyclic ketone with a vinyl group attached to the third carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenylcyclopentan-1-one can be achieved through several methods One common approach involves the cyclization of a suitable precursor, such as 3-penten-2-one, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be employed to facilitate the cyclization and vinylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-ethenylcyclopentanol.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones or cyclopentanes.
Scientific Research Applications
3-Ethenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It serves as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-ethenylcyclopentan-1-one involves its interaction with specific molecular targets. The vinyl group and the ketone functionality allow the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentanone: A simple cyclic ketone without the vinyl group.
3-Methylcyclopentanone: A similar compound with a methyl group instead of a vinyl group.
Cyclohexanone: A six-membered ring ketone, differing in ring size and reactivity.
Uniqueness: 3-Ethenylcyclopentan-1-one is unique due to the presence of both a vinyl group and a ketone functionality within a five-membered ring. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-ethenylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h2,6H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORKABJLEXAPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511166 |
Source


|
| Record name | 3-Ethenylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50337-14-9 |
Source


|
| Record name | 3-Ethenylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
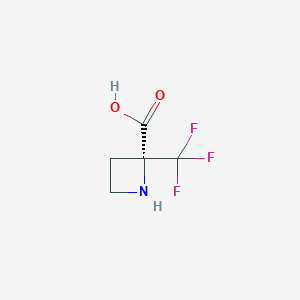
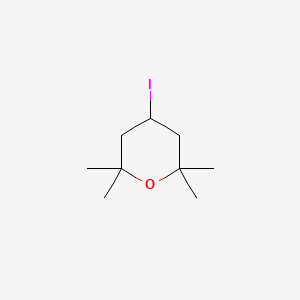
![Tert-butyl 5-[(methylamino)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221555.png)
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8221560.png)
![n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine](/img/structure/B8221564.png)
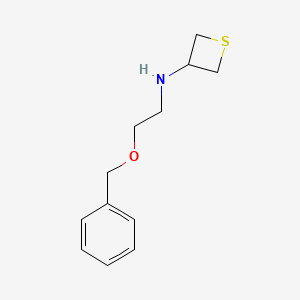
![7-Bromo-3-methylthieno[3,2-c]pyridin-4-amine](/img/structure/B8221577.png)
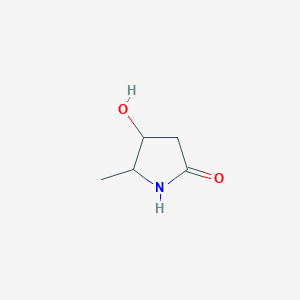
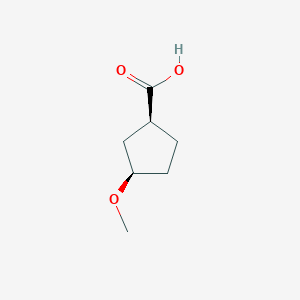
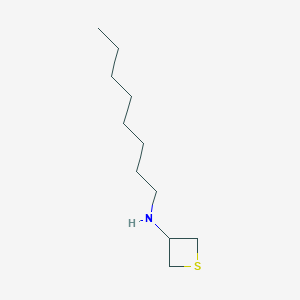
![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B8221593.png)
![tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate](/img/structure/B8221595.png)
![6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8221608.png)
